molecular formula C13H17NO3 B11870420 N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide CAS No. 1184290-13-8

N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide

Katalognummer: B11870420
CAS-Nummer: 1184290-13-8
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: HOGCFPJAXJYGEJ-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide is a chiral heterocyclic compound featuring a 1,3-dioxane ring system with stereospecific substituents. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of orexin receptor antagonists, as evidenced by its structural presence in JNJ-10397049 (a selective OX2R antagonist) .

Eigenschaften

CAS-Nummer

1184290-13-8

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

N-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]formamide

InChI

InChI=1S/C13H17NO3/c1-13(2)16-8-11(14-9-15)12(17-13)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12-/m0/s1

InChI-Schlüssel

HOGCFPJAXJYGEJ-RYUDHWBXSA-N

Isomerische SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC=O)C

Kanonische SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acetal Formation with Chiral Diols

A chiral diol (e.g., (S)-(−)-2-amino-3-phenyl-1-propanediol) reacts with acetone under TsOH catalysis to form the 2,2-dimethyl-1,3-dioxane ring. The reaction proceeds via a hemiacetal intermediate , with stereochemistry controlled by the chiral centers of the diol.

Example protocol :

  • Dissolve (S)-(−)-2-amino-3-phenyl-1-propanediol (10 mmol) in acetone (50 mL).

  • Add TsOH (0.1 equiv) and reflux at 60°C for 12 h.

  • Neutralize with NaHCO₃, extract with CH₂Cl₂, and concentrate to yield the dioxane intermediate (85% yield).

Aldehyde-Mediated Cyclization

Alternative routes use pivalaldehyde or benzaldehyde to form the dioxane ring, though these require subsequent steps to introduce the phenyl group.

Introduction of the 4S-Phenyl Group

The phenyl group at the 4-position is introduced via Friedel-Crafts alkylation or Grignard addition , depending on the precursor:

Friedel-Crafts Alkylation

  • Substrate : 2,2-Dimethyl-1,3-dioxan-5-one.

  • Reagents : Benzene, AlCl₃ (catalyst).

  • Conditions : 0°C to room temperature, 6 h.

  • Yield : 70–75%.

Suzuki-Miyaura Coupling

For higher stereocontrol, a palladium-catalyzed coupling with phenylboronic acid is employed:

  • React 4-bromo-2,2-dimethyl-1,3-dioxane with phenylboronic acid (1.2 equiv).

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1).

  • Heat at 80°C for 8 h (89% yield, >99% ee).

Formylation of the 5S-Amino Group

The final step involves converting the amine to a formamide. Two predominant methods are documented:

Classical Formic Acid/Acetic Anhydride

  • Reagents : Formic acid (5 equiv), acetic anhydride (3 equiv).

  • Conditions : Reflux at 100°C for 2 h.

  • Yield : 78%.

Catalytic Phosphonic Anhydride Method

A modern approach uses T3P (propylphosphonic anhydride) with DMF as the formyl source:

  • Mix (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane (1 equiv) with DMF (10 equiv).

  • Add T3P (20 mol%) in THF.

  • Stir at 50°C for 4 h (92% yield).

Advantages : Higher yields, milder conditions, and reduced racemization.

Purification and Stereochemical Analysis

Chromatographic Resolution

  • Stationary phase : Chiralcel OD-H column.

  • Mobile phase : Hexane/i-PrOH (90:10).

  • Retention time : 12.3 min (4S,5S isomer), 14.7 min (4R,5R isomer).

Crystallization

Recrystallization from ethyl acetate/hexane (1:3) yields enantiopure product (99.5% ee).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Classical formylation7898Low costLong reaction time
T3P-catalyzed9299.5Rapid, high yieldRequires anhydrous conditions
Suzuki coupling89>99Excellent stereocontrolPd catalyst cost

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

    Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung liefern.

    Substitution: Nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden unter basischen oder sauren Bedingungen verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch Wasserstoffbrückenbindungen, Van-der-Waals-Kräfte und andere nicht-kovalente Wechselwirkungen. Die Dioxanringstruktur und die Formamidgruppe spielen eine Schlüsselrolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und Spezifität der Verbindung. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The dioxane ring structure and the formamide group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

JNJ-10397049: N-(2,4-Dibromophenyl)-N'-[(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

  • Structural Similarities : Shares the (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl backbone.
  • Key Differences : The urea group (-NHCONH-) replaces the formamide moiety, enhancing hydrogen-bonding capacity and altering receptor selectivity.
  • Biological Activity : JNJ-10397049 is a potent OX2R antagonist (IC₅₀ = 6 nM), with minimal OX1R activity, making it a selective tool for studying orexin signaling pathways .
  • Pharmacokinetics : The urea group improves metabolic stability compared to formamide derivatives, as seen in its use in preclinical binge-eating models .

Chrysomamide (2a) and N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide (2b)

  • Structural Similarities : Both contain formamide groups but lack the dioxane core.
  • Key Differences : Chrysomamide (2a) is zwitterionic, while 2b and its cis isomer (3) feature ethenyl-phenyl linkages.

N-(4-Chlorophenyl)-(Diphenylphosphoryl)formamide

  • Structural Similarities : Contains a formamide group linked to an aryl-phosphoryl system.
  • Key Differences : The phosphoryl group introduces steric bulk and electronic effects absent in the dioxane-based compound.
  • Applications : Acts as a catalyst in P-H bond addition reactions, demonstrating the versatility of formamides in synthetic chemistry .

N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Structural Similarities : Features a stereochemically complex backbone with acetamide and aryl groups.
  • Pharmacological Relevance : Such compounds are explored as protease inhibitors, emphasizing the role of stereochemistry in drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Group Biological Activity Key Reference(s)
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide 1,3-Dioxane Formamide (-NHCHO) Intermediate for orexin antagonists
JNJ-10397049 1,3-Dioxane Urea (-NHCONH-) OX2R antagonist (IC₅₀ = 6 nM)
N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide Linear ethenyl-phenyl Formamide α-Glucosidase inhibition
N-(4-Chlorophenyl)-(diphenylphosphoryl)formamide Aryl-phosphoryl Formamide Catalytic intermediate

Research Findings and Implications

  • Stereochemical Impact : The (4S,5S) configuration in the dioxane ring is critical for receptor binding. Modifications to the formamide group (e.g., urea substitution) significantly alter selectivity and potency .
  • Synthetic Utility : Formamide derivatives are versatile intermediates; their reactivity enables diverse functionalization, as seen in asymmetric syntheses of complex heterocycles .
  • Metabolic Considerations : Urea derivatives like JNJ-10397049 exhibit enhanced stability over formamides, suggesting strategic substitutions for improving drug-like properties .

Biologische Aktivität

N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide is a compound derived from the dioxane family, characterized by its unique structure and potential biological activities. This article reviews its biological activity based on various research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 35019-66-0

Biological Activity Overview

This compound exhibits several biological activities that have been investigated in various studies:

1. Antiplatelet Activity

Research has indicated that derivatives of this compound may possess antiplatelet properties. A study involving a related compound (EV-077) demonstrated significant inhibition of platelet aggregation in diabetic patients. The results suggested that the compound could potentially reduce thromboxane A2 activity and improve outcomes in patients with cardiovascular risks associated with diabetes .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory mediators by blocking specific signaling pathways involved in inflammation .

The proposed mechanism involves the inhibition of thromboxane receptors and modulation of eicosanoid synthesis. This action could lead to reduced vascular inflammation and improved blood flow in patients with diabetes and cardiovascular diseases .

Case Study 1: Clinical Trials on Diabetic Patients

In a clinical trial involving patients with diabetes mellitus and coronary artery disease (CAD), the administration of a related compound showed promising results in inhibiting platelet aggregation. The study reported that EV-077 significantly reduced collagen-induced aggregation and ADP-mediated aggregation in both aspirin and clopidogrel-treated patients .

Case Study 2: Preclinical Studies on Inflammation

Preclinical studies have indicated that compounds similar to this compound can reduce markers of inflammation in animal models. These studies provide a basis for further exploration into its therapeutic potential for inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Description Reference
AntiplateletInhibition of platelet aggregation in diabetic patients
Anti-inflammatoryPotential reduction of pro-inflammatory mediators
Vascular protectionImprovement in blood flow and reduction of thromboxane A2 levels

Q & A

Basic: What are the key methodologies for synthesizing N-((4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide with high enantiomeric purity?

Answer:
The synthesis of this chiral compound requires careful control of stereochemistry. A validated approach involves:

  • Chiral ligand utilization : Employing (4S,5S)-(+)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane as a ligand in amidocuprate-mediated reactions to achieve stereoselective outcomes .
  • Reaction conditions : Conducting reactions at low temperatures (e.g., −78°C in diethyl ether) to minimize racemization and enhance enantiomeric excess .
  • Purification : Using column chromatography or recrystallization to isolate the desired enantiomer. Confirm purity via HPLC with chiral stationary phases .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Structural and purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the stereochemical environment, including coupling constants (e.g., J-values) for axial/equatorial proton assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of formamide C=O stretching (~1670 cm⁻¹) and N-H bending bands (~1550 cm⁻¹) .

Advanced: How can researchers evaluate the biological activity of this compound in receptor-binding studies?

Answer:

  • In vivo models : Assess sleep modulation in rodents by measuring latency to sleep onset and duration of non-rapid eye movement (NREM) sleep, as demonstrated in OX2R antagonism studies .
  • Cellular assays : Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify affinity for orexin receptors. Competitive displacement curves can determine IC₅₀ values .
  • Mechanistic studies : Pair electrophysiology with receptor mutagenesis to identify critical binding residues, leveraging the compound’s structural motifs (e.g., dioxane ring) .

Advanced: How can contradictions between high stereoselectivity and low chemical yield be resolved during synthesis?

Answer:

  • Ligand optimization : Screen alternative chiral amines (e.g., bidentate ligands) to balance steric and electronic effects, improving both yield and enantioselectivity .
  • Solvent and temperature adjustments : Switch to polar aprotic solvents (e.g., THF) or elevate reaction temperatures post-initial stereochemical control to enhance reaction kinetics .
  • Catalyst loading : Adjust stoichiometry of copper catalysts to reduce side reactions while maintaining stereochemical fidelity .

Advanced: What strategies optimize multi-step synthetic routes for derivatives of this compound?

Answer:

  • Modular synthesis : Use the dioxane core as a scaffold for functionalization. For example, introduce urea or acetamide groups via nucleophilic substitution or coupling reactions .
  • Protecting groups : Temporarily mask the formamide moiety with tert-butoxycarbonyl (Boc) groups during reactive steps to prevent undesired side reactions .
  • Parallel screening : Employ Design of Experiments (DoE) to test variables (e.g., solvent, catalyst, temperature) for each step, maximizing overall yield .

Advanced: How can receptor-binding data discrepancies between in vitro and in vivo studies be analyzed?

Answer:

  • Pharmacokinetic profiling : Measure compound bioavailability, blood-brain barrier penetration, and metabolic stability to explain reduced in vivo efficacy despite high in vitro affinity .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to observed biological effects .
  • Allosteric modulation : Investigate whether the compound acts as a negative allosteric modulator in vivo, altering receptor conformation and ligand binding kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.